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Compound of Interest

Compound Name: 7-Chloromethyl Drospirenone

CAS No.: 932388-90-4

Cat. No.: B583731

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 7-Chloromethyl
Drospirenone, a known impurity of the synthetic progestin, Drospirenone. A thorough

understanding of its spectroscopic characteristics is paramount for researchers, quality control

analysts, and drug development professionals to ensure the purity, safety, and efficacy of

Drospirenone-containing pharmaceutical products. While complete, publicly available datasets

for 7-Chloromethyl Drospirenone are not readily found in peer-reviewed literature, this guide

synthesizes information from available documentation, including Certificates of Analysis for

reference standards, and provides expert interpretation to predict and explain its spectroscopic

signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS).

Introduction to 7-Chloromethyl Drospirenone
(Drospirenone EP Impurity G)
7-Chloromethyl Drospirenone, identified as Impurity G in the European Pharmacopoeia (EP),

is a process-related impurity that can arise during the synthesis of Drospirenone. Its structure is
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closely related to the active pharmaceutical ingredient (API), with the notable addition of a

chloromethyl group at the C7 position. The presence and quantity of this and other impurities

must be strictly controlled to meet regulatory requirements. Spectroscopic techniques are the

cornerstone of identifying and quantifying such impurities.

Molecular Structure and Properties:

Property Value Source

Chemical Name

(7β,15α,16α,17α)-7-

(Chloromethyl)-15,16-dihydro-

17-hydroxy-3-oxo-3'H-

cyclopropa[1]pregna-4,15-

diene-21-carboxylic acid γ-

lactone

[2]

Synonyms

Drospirenone EP Impurity G,

3'-Chloro-3',6-

secodrospirenone

[3]

CAS Number 932388-90-4

Molecular Formula C₂₄H₃₁ClO₃ [2]

Molecular Weight 402.95 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. While a publicly available spectrum for 7-Chloromethyl Drospirenone is

not available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the

known structure and comparison with the parent compound, Drospirenone, and its synthetic

intermediates. A Certificate of Analysis for a reference standard confirms that the ¹H-NMR data

conforms to the expected structure.

Predicted ¹H-NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemwhat.com/drospirenone-ep-impurity-g-cas-932388-90-4/
https://labmix24.com/en/products/TLC-D-1219
https://www.cleanchemlab.com/product-coa-view.php?url=Drospirenone-EP-Impurity-G
https://labmix24.com/en/products/TLC-D-1219
https://labmix24.com/en/products/TLC-D-1219
https://www.benchchem.com/product/b583731/docs?utm_src=pdf-body#spectroscopic-signature-of-7-chloromethyl-drospirenone-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H-NMR spectrum of 7-Chloromethyl Drospirenone is expected to exhibit characteristic

signals corresponding to the steroid backbone and the unique chloromethyl group. The

following table outlines the predicted chemical shifts (in ppm) in a suitable solvent like CDCl₃.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity
Coupling

Constants (Hz)
Rationale

H-4 ~5.8 s -

Vinylic proton of

the α,β-

unsaturated

ketone system.

-CH₂Cl ~3.6 - 3.8 m -

Diastereotopic

protons of the

chloromethyl

group,

deshielded by

the

electronegative

chlorine atom.

H-7 ~2.5 - 2.7 m -

Methine proton

at the site of

substitution,

coupled to

adjacent protons.

C-18 Me ~0.9 s -
Angular methyl

group protons.

C-19 Me ~1.2 s -
Angular methyl

group protons.

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and

experimental conditions.

Predicted ¹³C-NMR Spectral Data
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The ¹³C-NMR spectrum will provide further confirmation of the carbon skeleton. Key predicted

signals are highlighted below.

Carbon Assignment
Predicted Chemical Shift

(ppm)
Rationale

C=O (Lactone) ~176
Carbonyl carbon of the γ-

lactone ring.

C=O (Ketone) ~199
Carbonyl carbon of the α,β-

unsaturated ketone.

C-5 ~165 Quaternary vinylic carbon.

C-4 ~124 Vinylic methine carbon.

-CH₂Cl ~45
Carbon of the chloromethyl

group, deshielded by chlorine.

C-7 ~40
Methine carbon bearing the

chloromethyl group.

C-18 ~16 Angular methyl carbon.

C-19 ~21 Angular methyl carbon.

Note: This is a predicted spectrum. Actual values may vary.

Experimental Protocol for NMR Data Acquisition
A standard experimental setup for acquiring high-quality NMR data for 7-Chloromethyl
Drospirenone would involve:

Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

¹H-NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b583731/docs?utm_src=pdf-body#spectroscopic-signature-of-7-chloromethyl-drospirenone-a-technical-guide-for-researchers
https://www.benchchem.com/product/b583731/docs?utm_src=pdf-body#spectroscopic-signature-of-7-chloromethyl-drospirenone-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2

seconds.

¹³C-NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2

seconds.

2D NMR (for full assignment):

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

protons and carbons.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-

carbon correlations, which is crucial for assigning quaternary carbons and confirming the

overall structure.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule. The IR spectrum of 7-Chloromethyl Drospirenone is expected to show

characteristic absorption bands for its carbonyl groups and other structural features.

Predicted IR Absorption Bands
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C=O (γ-Lactone) ~1770 Strong

C=O (α,β-unsaturated ketone) ~1665 Strong

C=C (alkene) ~1620 Medium

C-H (sp³ and sp²) 2850-3000 Medium-Strong

C-Cl 600-800 Medium-Strong

Experimental Protocol for IR Data Acquisition
Sample Preparation:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder

and press into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used to confirm its identity. A Certificate of Analysis for a
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reference standard indicates that the mass spectrometry data is in conformity with the expected

structure.

Predicted Mass Spectrometric Data
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio)

corresponding to the molecular weight of 7-Chloromethyl Drospirenone (402.95 g/mol ).

Due to the presence of chlorine, an isotopic pattern will be observed, with a peak for the ³⁵Cl

isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio.

[M (³⁵Cl)]⁺: m/z 402.2

[M (³⁷Cl)]⁺: m/z 404.2

Key Fragmentation Pathways:

Loss of HCl: A common fragmentation for chlorinated compounds is the loss of a molecule

of hydrogen chloride, leading to a fragment at m/z 366.

Loss of the chloromethyl group: Cleavage of the C-C bond between the steroid ring and

the chloromethyl group would result in the loss of a ·CH₂Cl radical (mass 49), leading to a

fragment at m/z 353.

Fragmentations of the steroid backbone: Further fragmentation of the steroid rings would

produce a complex pattern of lower mass ions.

Experimental Protocol for MS Data Acquisition
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are suitable for this type of molecule.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

High-resolution mass spectrometry (HRMS) is recommended for accurate mass

determination to confirm the elemental composition.

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or

acetonitrile, is introduced into the ion source via direct infusion or, more commonly, through a

liquid chromatography (LC) system (LC-MS).
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Data Acquisition:

Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce

fragmentation and obtain a characteristic fragmentation pattern for structural confirmation.

Integrated Spectroscopic Analysis Workflow
The confident identification and characterization of 7-Chloromethyl Drospirenone requires an

integrated approach where data from multiple spectroscopic techniques are used in concert.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

7-Chloromethyl Drospirenone
(Analytical Standard)

NMR Spectroscopy
(¹H, ¹³C, 2D)Analyze

IR SpectroscopyAnalyze

Mass Spectrometry
(HRMS, MS/MS)

Analyze

Structural Elucidation

Defines Connectivity

Identifies Functional Groups

Confirms Molecular Formula
& Fragmentation

Purity Assessment

Leads to

Identity Confirmation
Leads to

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of 7-Chloromethyl
Drospirenone.

Conclusion
The spectroscopic characterization of 7-Chloromethyl Drospirenone is a critical aspect of

quality control in the manufacturing of Drospirenone. While publicly available spectra are

scarce, a comprehensive understanding of its expected NMR, IR, and MS signatures can be
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derived from its molecular structure and data from related compounds. This guide provides a

detailed, scientifically-grounded framework for researchers and analysts to interpret the

spectroscopic data of this important impurity, thereby ensuring the quality and safety of

pharmaceutical products. For definitive identification, it is recommended to acquire an

analytical reference standard and perform the spectroscopic analyses as outlined in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b583731?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

